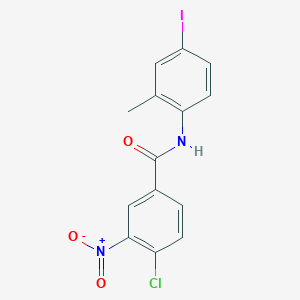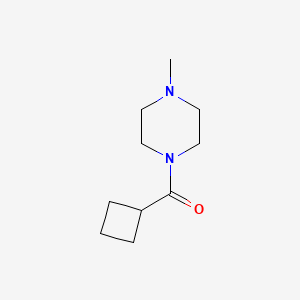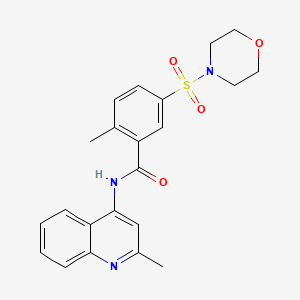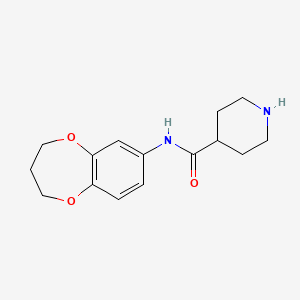
4-(2-Methylsulfonylanilino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylsulfonylanilino)butanoic acid, also known as MSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MSBA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, and it has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and physiology.
Mécanisme D'action
The mechanism of action of 4-(2-Methylsulfonylanilino)butanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific sites on ion channels and transporters. This binding can either enhance or inhibit the activity of these proteins, leading to changes in ion transport and cellular signaling.
Biochemical and Physiological Effects
4-(2-Methylsulfonylanilino)butanoic acid has been found to have a number of biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit chloride transport in epithelial cells, which can lead to decreased mucus production and improved lung function in patients with cystic fibrosis. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been found to modulate the activity of GABA receptors, leading to changes in neuronal excitability and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Methylsulfonylanilino)butanoic acid in lab experiments is its ability to modulate ion channels and transporters in a specific and reversible manner. This allows researchers to study the function of these proteins in a controlled environment and to test the effects of various compounds on their activity. However, one limitation of using 4-(2-Methylsulfonylanilino)butanoic acid is that it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 4-(2-Methylsulfonylanilino)butanoic acid. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target specific ion channels and transporters. Another area of interest is the use of 4-(2-Methylsulfonylanilino)butanoic acid as a tool for studying the role of ion channels and transporters in various diseases and physiological processes. Finally, there is potential for the development of 4-(2-Methylsulfonylanilino)butanoic acid-based therapeutics for the treatment of diseases such as cystic fibrosis and epilepsy.
Méthodes De Synthèse
The synthesis of 4-(2-Methylsulfonylanilino)butanoic acid involves the reaction of 2-methylsulfonylaniline with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(2-Methylsulfonylanilino)butanoic acid has been extensively used in scientific research due to its ability to modulate a variety of ion channels and transporters. It has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is a key regulator of ion transport in epithelial cells. In addition, 4-(2-Methylsulfonylanilino)butanoic acid has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Propriétés
IUPAC Name |
4-(2-methylsulfonylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOYWEJNMSSUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfonylanilino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
